molecular formula C13H13FN2O B7628870 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide

1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide

Cat. No.: B7628870
M. Wt: 232.25 g/mol
InChI Key: YIVFBHKBDDHGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. CPPC belongs to the class of compounds known as cannabinoid receptor agonists, which are compounds that activate the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body. CPPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide exerts its effects by activating the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body. When this compound binds to the cannabinoid receptors, it activates a signaling pathway that leads to a range of effects, such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. This compound has also been found to have antioxidant properties, which can help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide in lab experiments is its ability to activate the cannabinoid receptors in the body, leading to a range of effects such as pain relief, anti-inflammatory effects, and neuroprotection. In addition, this compound has been found to exhibit a high degree of selectivity for the cannabinoid receptors, making it a promising candidate for further research.
One limitation of using this compound in lab experiments is its potential for off-target effects. As a cannabinoid receptor agonist, this compound may also activate other receptors in the body, leading to unintended effects. In addition, this compound may have limited solubility in certain solvents, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide. One area of research is the development of novel this compound analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer, neurodegenerative diseases, and pain disorders. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound, which can help inform the development of new therapeutic strategies.

Synthesis Methods

1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing this compound is through the reaction of 1-cyano-1-cyclopentylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and pain management. In neuroscience, this compound has been found to activate the cannabinoid receptors in the brain, leading to a range of effects such as pain relief, anti-inflammatory effects, and neuroprotection. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In pain management, this compound has been found to alleviate pain by activating the cannabinoid receptors in the body.

Properties

IUPAC Name

1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-10-3-5-11(6-4-10)16-12(17)13(9-15)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVFBHKBDDHGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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